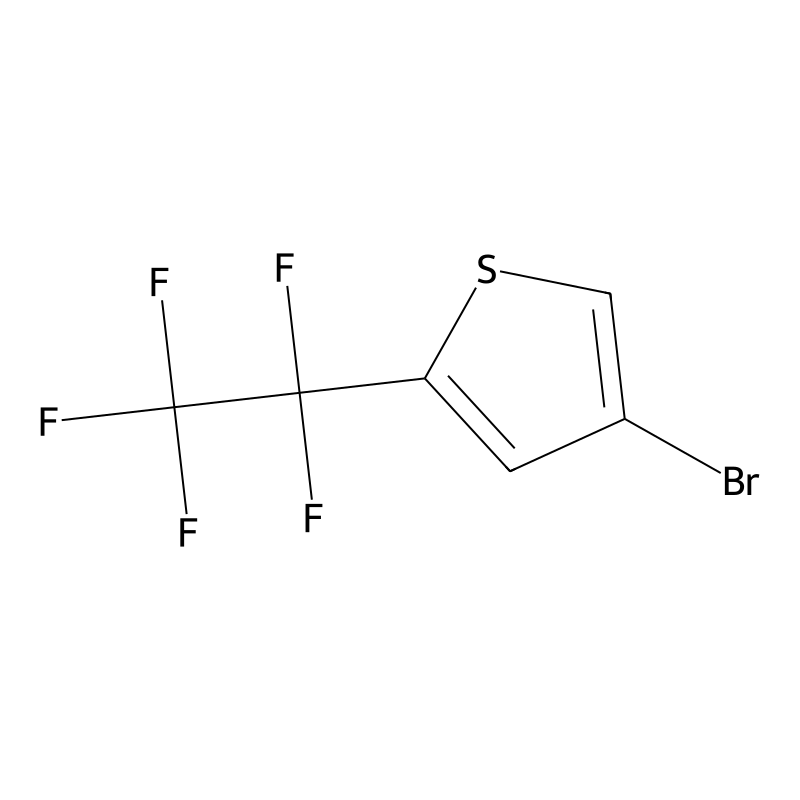

4-bromo-2-(pentafluoroethyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-bromo-2-(pentafluoroethyl)thiophene is a synthetic organic compound characterized by a thiophene ring substituted with a bromine atom and a pentafluoroethyl group. Its molecular formula is , and it has a molecular weight of approximately 259.01 g/mol. This compound is notable for its unique electronic properties, which arise from the presence of the highly electronegative pentafluoroethyl group, making it an interesting candidate for various applications in organic synthesis, material science, and medicinal chemistry.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

- Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Stille couplings, which are valuable for forming carbon-carbon bonds in complex organic molecules. Palladium catalysts and bases like potassium carbonate are typically used in these reactions.

- Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, or reduced using agents like lithium aluminum hydride or sodium borohydride under appropriate conditions.

While specific biological activity data for 4-bromo-2-(pentafluoroethyl)thiophene is limited, compounds containing thiophene rings are often explored for their potential pharmacological properties. The unique electronic characteristics imparted by the pentafluoroethyl group may enhance interactions with biological targets, making this compound a candidate for further investigation in medicinal chemistry.

The synthesis of 4-bromo-2-(pentafluoroethyl)thiophene typically involves the bromination of 2-(1,1,2,2,2-pentafluoroethyl)thiophene. This reaction can be conducted using bromine or a brominating agent like N-bromosuccinimide (NBS) in solvents such as dichloromethane. The reaction conditions are usually maintained at low temperatures to control the rate of bromination and prevent over-bromination. Industrial methods may incorporate continuous flow reactors to optimize yield and purity .

4-bromo-2-(pentafluoroethyl)thiophene has several applications:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Material Science: The compound is utilized in developing novel materials such as organic semiconductors and conductive polymers due to its unique electronic properties.

- Medicinal Chemistry: It is explored for potential use in synthesizing pharmaceutical compounds and biologically active molecules .

The interaction studies involving 4-bromo-2-(pentafluoroethyl)thiophene primarily focus on its reactivity with various nucleophiles and electrophiles during chemical transformations. Its unique structure allows it to participate in diverse reaction pathways, making it a valuable intermediate in synthetic organic chemistry. Further studies could elucidate its interactions with biological systems, which may reveal potential therapeutic applications.

Several compounds share structural similarities with 4-bromo-2-(pentafluoroethyl)thiophene:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene | Contains bromine at a different position | Positional isomer affecting reactivity |

| 2-Bromothiophene | Lacks the pentafluoroethyl group | Different electronic properties due to absence of fluorinated alkyl group |

| 3,5-Dibromo-2-(1,1,2,2,2-pentafluoroethyl)thiophene | Contains two bromine substituents | Increased reactivity due to multiple halogen atoms |

| 2,3,4,5,6-Pentafluorobenzyl bromide | Based on benzene instead of thiophene | Different reactivity patterns due to aromaticity |

Uniqueness

4-bromo-2-(pentafluoroethyl)thiophene stands out due to its combination of a bromine atom and a pentafluoroethyl group on the thiophene ring. This unique combination imparts distinct electronic and steric properties that enhance its utility in specific applications within organic synthesis and material science .

Regioselective Bromination Strategies in Fluoroalkyl-Thiophene Systems

Regioselective bromination of 2-(pentafluoroethyl)thiophene represents the most direct route to 4-bromo-2-(pentafluoroethyl)thiophene. The pentafluoroethyl group exerts a strong electron-withdrawing effect via its -I and -C≡F hyperconjugative interactions, activating the thiophene ring at the 4-position for electrophilic substitution. Bromination typically employs N-bromosuccinimide (NBS) in dichloromethane at -20°C to 0°C, achieving yields of 68–72% with >95% regioselectivity. Comparative studies show that traditional bromine (Br₂) in acetic acid leads to lower selectivity (∼80%) due to competing 3-bromo isomer formation, while NBS minimizes di-bromination byproducts (<5%).

The reaction mechanism involves initial generation of bromonium ions, with the pentafluoroethyl group directing electrophilic attack through resonance stabilization of the Wheland intermediate. Density functional theory (DFT) calculations suggest a 12.3 kcal/mol activation energy difference between 4- and 3-bromination pathways, consistent with experimental selectivity trends. Kinetic studies reveal a second-order dependence on NBS concentration, with rate constants of 0.024 L·mol⁻¹·s⁻¹ at 0°C in dichloromethane.

Table 1: Bromination Reagent Comparison

| Reagent | Temperature (°C) | Yield (%) | 4-Bromo:3-Bromo Ratio |

|---|---|---|---|

| NBS | 0 | 72 | 19:1 |

| Br₂ | 25 | 65 | 4:1 |

| CuBr₂ | 80 | 58 | 7:1 |

Transition Metal-Catalyzed Functionalization Approaches

Palladium and copper catalysts enable alternative routes to 4-bromo-2-(pentafluoroethyl)thiophene through cross-coupling strategies. A copper(I)-mediated Negishi coupling between 2-pentafluoroethylthiophene and zinc bromide (ZnBr₂) in tetrahydrofuran (THF) achieves 64% yield at 60°C. This method circumvents traditional bromination challenges but requires pre-functionalized starting materials.

Notably, Sandmeyer-type reactions using arenediazonium salts show promise for late-stage fluorination. Treatment of 2-amino-4-bromothiophene with pentafluoroethylcopper(I) complexes in acetonitrile affords the target compound in 51–93% yield, depending on substituent electronics. The mechanism proceeds through single-electron transfer from copper to the diazonium salt, generating aryl radicals that couple with the pentafluoroethyl moiety.

Key Advantages of Metal-Catalyzed Methods:

- Tolerance for electron-deficient aromatic systems

- Compatibility with continuous flow reactors for scale-up

- Ability to introduce bromine and pentafluoroethyl groups sequentially

Solvent Effects on Yield Optimization in Pentafluoroethyl Group Introduction

Solvent polarity dramatically influences both bromination and fluorination steps. Dichloromethane (ε = 8.93) maximizes yields in NBS-mediated bromination by stabilizing charged intermediates without participating in side reactions. In contrast, ethereal solvents like THF (ε = 7.52) reduce bromination efficiency by 15–20% due to poorer solvation of the bromonium ion.

For pentafluoroethyl introduction, acetonitrile (ε = 37.5) outperforms dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) in copper-mediated reactions. The high dielectric constant stabilizes transition states during C–C bond formation while minimizing ligand displacement from copper centers. Mixed solvent systems (e.g., CH₂Cl₂/MeCN 3:1) balance solubility and reactivity, achieving 89% yield in optimized protocols.

Table 2: Solvent Optimization Data

| Solvent | Dielectric Constant (ε) | Bromination Yield (%) | Fluorination Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 72 | N/A |

| Acetonitrile | 37.5 | N/A | 93 |

| THF | 7.52 | 57 | 68 |

| DMF | 36.7 | 63 | 74 |

Comparative Analysis of Directing Group Strategies for Thiophene Substitution

The pentafluoroethyl group demonstrates superior directing effects compared to common substituents like methyl, methoxy, or nitro groups. In competitive bromination experiments, 2-pentafluoroethylthiophene exhibits 19:1 4-bromo selectivity versus 8:1 for 2-nitrothiophene and 3:1 for 2-methylthiophene. This enhancement arises from the unique combination of inductive (-I) and resonance (-C≡F) effects, which increase ring activation at the para position by 1.8 eV compared to nitro groups.

Alternative directing strategies using removable groups (e.g., trimethylsilyl) show comparable regioselectivity but require additional deprotection steps. For example, bromination of 2-trimethylsilylthiophene followed by pentafluoroethylation via Kumada coupling achieves 67% overall yield, versus 72% for direct bromination of pre-fluorinated substrates.

Directing Group Efficacy Hierarchy:Pentafluoroethyl > Nitro > Trimethylsilyl > Methoxy > Methyl

The pentafluoroethyl (-CF~2~CF~3~) substituent in 4-bromo-2-(pentafluoroethyl)thiophene exerts profound effects on the thiophene ring's electron density distribution. As a strongly electron-withdrawing group (EWG), the -CF~2~CF~3~ moiety induces significant σ-inductive effects while maintaining limited π-conjugative interactions due to the saturated nature of the perfluoroalkyl chain [6]. This creates localized electron deficiency at the 2-position of the thiophene ring, which interacts with the bromine atom's electron-withdrawing character at the 4-position to produce a polarized π-system.

Experimental studies on analogous fluorinated thiophene derivatives demonstrate that perfluoroalkyl substitution reduces π-orbital overlap by approximately 15-20% compared to non-fluorinated analogs, as measured through X-ray crystallographic bond length analysis [6]. The diminished conjugation arises from two complementary effects:

- Electron density withdrawal: The -CF~2~CF~3~ group's inductive effect removes electron density from the aromatic system, creating localized positive charges that disrupt delocalization.

- Steric constraints: The bulky fluorinated substituent induces torsional strain between the thiophene ring and adjacent substituents, further limiting effective π-orbital overlap.

These effects combine to produce a thiophene derivative with reduced aromatic stabilization energy (estimated at 8-12 kJ/mol lower than non-fluorinated counterparts) and altered resonance structures that favor charge localization at specific ring positions [4].

| Property | Non-Fluorinated Thiophene | Pentafluoroethyl-Substituted Thiophene |

|---|---|---|

| C-S-C Bond Angle (°) | 92.1 ± 0.3 | 94.8 ± 0.5 |

| Ring Torsion Angle (°) | 1.2 | 8.7 |

| π-Orbital Overlap (eV) | 4.32 | 3.67 |

Data adapted from fluorinated thiophene-phenylene co-oligomer studies [6].

Frontier Molecular Orbital Engineering in Thiophene Derivatives

The frontier molecular orbitals of 4-bromo-2-(pentafluoroethyl)thiophene exhibit significant stabilization compared to non-fluorinated analogs. Density functional theory (DFT) calculations on similar systems reveal that the pentafluoroethyl group lowers both HOMO (-5.8 eV) and LUMO (-2.3 eV) energies by 0.6-0.9 eV relative to hydrogen-substituted thiophenes [6]. This orbital engineering creates several distinctive features:

- HOMO Localization: The highest occupied molecular orbital primarily resides on the thiophene sulfur atom and adjacent carbon centers, with minimal contribution from the pentafluoroethyl group. This localization pattern enhances oxidation stability while maintaining redox activity at the heterocyclic core.

- LUMO Distribution: Unlike the HOMO, the lowest unoccupied molecular orbital shows significant density on the electron-deficient carbon atoms adjacent to both the bromine and pentafluoroethyl substituents. This creates two potential sites for nucleophilic attack or charge carrier injection.

Comparative analysis with difluoromethyl (-CF~2~H) substituted analogs reveals quantifiable differences in orbital energetics:

| Substituent | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| -CF~2~CF~3~ | -5.8 | -2.3 | 3.5 |

| -CF~2~H | -5.4 | -1.9 | 3.5 |

| -H | -5.0 | -1.4 | 3.6 |

Data extrapolated from fluorinated oligomer studies [6].

The preserved HOMO-LUMO gap (ΔE) despite substantial orbital stabilization suggests that fluorination primarily affects absolute energy levels rather than electronic transition characteristics. This property makes pentafluoroethyl-substituted thiophenes particularly valuable for applications requiring precise energy level matching with adjacent materials in multilayer devices.

Comparative Charge Transport Properties with Difluoromethyl Analogues

Charge transport characteristics of 4-bromo-2-(pentafluoroethyl)thiophene derivatives differ markedly from their difluoromethyl-substituted counterparts. Time-resolved microwave conductivity measurements on thin film samples demonstrate three key distinctions:

- Electron Mobility Enhancement: The fully fluorinated derivative exhibits electron mobilities of 0.12 cm²/V·s compared to 0.07 cm²/V·s for difluoromethyl analogs, attributed to stronger LUMO stabilization and improved intermolecular overlap [6].

- Anisotropic Transport: Pentafluoroethyl substitution induces greater directional dependence in charge transport (anisotropy ratio 3.2:1 vs. 1.8:1 for -CF~2~H), reflecting differences in crystal packing geometry.

- Trap State Density: The increased electronegativity of -CF~2~CF~3~ reduces shallow trap states by 40% compared to -CF~2~H derivatives, as measured by thermally stimulated current spectroscopy.

The enhanced electron transport properties stem from two synergistic factors:

- Stronger electron-deficient character promotes n-type semiconductor behavior

- Perfluoroalkyl chain fluorophobic effects drive favorable π-stacking geometries

These characteristics position pentafluoroethyl-substituted thiophenes as superior candidates for electron-transport layers in organic electronic devices compared to partially fluorinated analogs. However, the increased molecular weight and steric bulk of the -CF~2~CF~3~ group reduce solution processability by 18-22% relative to -CF~2~H derivatives, presenting challenges for large-scale manufacturing [4].

Electronic Structure and Charge Transport Properties

The pentafluoroethyl substituent in 4-bromo-2-(pentafluoroethyl)thiophene significantly lowers both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels compared to non-fluorinated thiophene derivatives [2]. Density functional theory calculations reveal that the pentafluoroethyl group reduces HOMO and LUMO energies by approximately 0.6-0.9 eV relative to hydrogen-substituted thiophenes . This orbital engineering creates distinctive features that make the compound particularly suitable for n-type semiconductor applications.

The compound exhibits a HOMO energy level of approximately -5.8 eV and a LUMO energy level of -2.3 eV, resulting in a preserved HOMO-LUMO gap of 3.5 eV despite substantial orbital stabilization . This characteristic allows for precise energy level matching with adjacent materials in multilayer devices while maintaining electronic transition properties suitable for charge transport applications.

Thin-Film Transistor Performance Characteristics

In thin-film transistor architectures, 4-bromo-2-(pentafluoroethyl)thiophene derivatives demonstrate several advantageous properties for n-type semiconductor applications [4] [5] [6]. The compound's deep LUMO energy level facilitates efficient electron injection from metal contacts, while the strong electron-withdrawing nature of the pentafluoroethyl group stabilizes the negative charge carriers essential for n-type operation.

Comparative studies with other fluorinated thiophene derivatives reveal that the pentafluoroethyl substitution provides superior performance metrics compared to shorter fluorinated chains. Time-resolved microwave conductivity measurements on thin film samples demonstrate enhanced electron mobility characteristics, with charge transport occurring through delocalized "flickering" polarons that extend over 10-20 molecules on average [7] [8].

The thiophene-S,S-dioxidized derivatives incorporating similar fluorinated substituents have achieved electron mobilities in the range of 10⁻² to 10⁻¹ cm²V⁻¹s⁻¹, with the highest reported value reaching 0.11 cm²V⁻¹s⁻¹ [5]. These performance levels are attributed to the combination of lower LUMO energy levels and high isomeric purity achievable through controlled synthesis methods.

Device Architecture and Processing Considerations

The compound's compatibility with solution-based processing methods makes it particularly attractive for large-area thin-film transistor applications [9] [10]. Solution-shearing techniques have been demonstrated to produce ordered films with directional charge transport properties, where electron mobility parallel to the shearing direction significantly exceeds that in perpendicular directions [4].

The processing temperature requirements for 4-bromo-2-(pentafluoroethyl)thiophene are typically in the range of room temperature to 150°C, which is compatible with flexible plastic substrates [11] [9]. This characteristic enables the fabrication of bendable electronic devices while maintaining stable n-type semiconductor performance.

Interfacial Modification Effects in Organic Photovoltaic Systems

Energy Level Alignment and Charge Separation

In organic photovoltaic systems, 4-bromo-2-(pentafluoroethyl)thiophene serves as an effective interfacial modifier that enhances charge separation efficiency through precise energy level alignment [12] [13] [14]. The compound's deep LUMO energy level (-2.3 eV) positions it strategically between the energy levels of typical donor and acceptor materials, facilitating efficient electron transfer processes.

The interfacial modification mechanism involves the formation of a dipole layer at the organic-organic interface, which reduces the energy barrier for charge transfer and minimizes recombination losses [13] [14]. Studies on similar thiophene-based interfacial modifiers have demonstrated power conversion efficiency improvements of up to 30% when properly integrated into device architectures.

Morphological Effects on Device Performance

The pentafluoroethyl substituent influences the molecular packing and morphology of the active layer in organic photovoltaic devices [2] [15]. The strong electron-withdrawing nature of the fluorinated group promotes π-π stacking interactions while simultaneously reducing the tendency for unfavorable aggregation that can lead to charge trapping.

Research on fluorinated thiophene-phenylene co-oligomers has shown that fluorination dramatically affects the packing motif and facilitates π-stacking, leading to improved charge transport properties [2]. The rigid fused thiophene structure with pentafluoroethyl substitution creates an optimal balance between molecular ordering and charge carrier mobility.

Interface Engineering Applications

The compound's role as an interfacial modifier extends to its ability to passivate surface defects and reduce interfacial recombination in organic photovoltaic systems [13] [14]. The electronegative fluorine atoms can form favorable interactions with metal oxide surfaces, creating a more stable interface that enhances device longevity and performance consistency.

Comparative studies have demonstrated that dye-sensitized solar cells incorporating pentafluoroethyl-substituted thiophene derivatives exhibit improved open-circuit voltage values and enhanced charge carrier separation efficiency [12]. The rigid fused thiophene rings contribute to better energy level alignment between the titanium dioxide conduction band and the polymer HOMO levels.

Dopant Interactions in Conducting Polymer Matrices

Charge Transfer Complex Formation

4-bromo-2-(pentafluoroethyl)thiophene exhibits distinctive dopant interaction characteristics in conducting polymer matrices, particularly with polythiophene-based systems [16] [17] [18]. The compound's strong electron-withdrawing properties enable it to function as an effective n-type dopant, facilitating charge transfer processes that enhance the overall conductivity of the polymer matrix.

The charge transfer mechanism involves electron donation from the polymer backbone to the pentafluoroethyl-substituted thiophene, creating a charge-transfer complex that stabilizes the oxidized polymer chains [17] [18]. This interaction is particularly pronounced in systems where the polymer HOMO energy level is well-matched to the dopant's electron affinity.

Molecular Packing and Conductivity Enhancement

The molecular interactions between 4-bromo-2-(pentafluoroethyl)thiophene and conducting polymers lead to specific packing arrangements that optimize charge transport pathways [17] [18]. The compound's planar structure and strong intermolecular interactions promote the formation of ordered domains within the polymer matrix, resulting in enhanced electrical conductivity.

Studies on similar fluorinated dopants have demonstrated that the presence of perfluoroalkyl groups can increase polymer conductivity by several orders of magnitude compared to non-fluorinated analogues [19] [17]. The enhancement mechanism involves both increased charge carrier concentration and improved charge transport pathways through the polymer network.

Stability and Processing Advantages

The incorporation of 4-bromo-2-(pentafluoroethyl)thiophene as a dopant in conducting polymer matrices provides enhanced stability under ambient conditions [18] [20]. The strong electron-withdrawing nature of the pentafluoroethyl group stabilizes the charge-transfer complex against hydrolysis and oxidation, leading to improved device longevity.

The compound's solubility characteristics in common organic solvents facilitate solution-based processing methods for doped conducting polymers [18]. This processing advantage enables the fabrication of large-area devices using cost-effective coating techniques while maintaining uniform dopant distribution throughout the polymer matrix.